1-(1,3-benzothiazol-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide
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Overview
Description
1-(1,3-benzothiazol-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide is a complex organic compound that features a unique structure combining azetidine and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the azetidine ring, followed by the introduction of the benzothiazole groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moieties, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: Known for its luminescent properties and used in optoelectronic applications.
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Studied for its photophysical phenomena and solvent effects.
Bis(2-(benzo[d]thiazol-2-yl)-5-fluorophenolate)beryllium: Exhibits high triplet energy and used in phosphorescent emitters.
Uniqueness
1-(1,3-benzothiazol-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide is unique due to its combination of azetidine and benzothiazole moieties, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-11-20-15-8-13(6-7-17(15)25-11)21-18(24)12-9-23(10-12)19-22-14-4-2-3-5-16(14)26-19/h2-8,12H,9-10H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJHCXHMSGOHGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CN(C3)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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